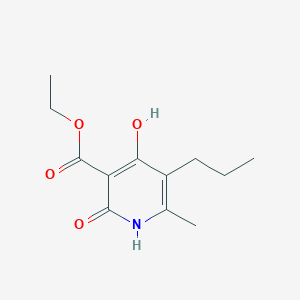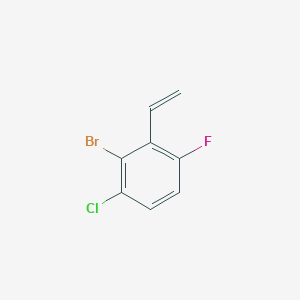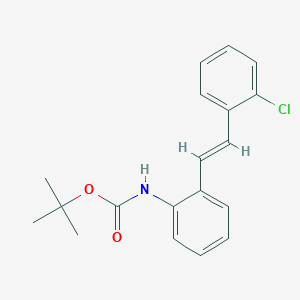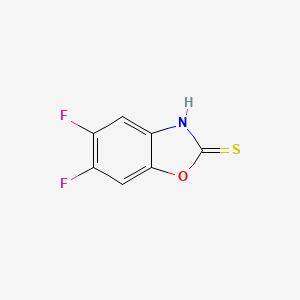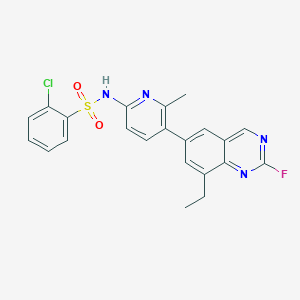
8-Chloroquinolin-2-yl trifluoromethanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Chloroquinolin-2-yl trifluoromethanesulfonate is a chemical compound with the molecular formula C10H5ClF3NO3S and a molecular weight of 311.66 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound
准备方法
Synthetic Routes and Reaction Conditions
8-Chloroquinolin-2-yl trifluoromethanesulfonate can be synthesized through the reaction of trifluoromethanesulfonic anhydride with 5-chloro-8-hydroxyquinoline . The reaction typically involves the following steps:
- Dissolve 5-chloro-8-hydroxyquinoline in an appropriate solvent such as dichloromethane.
- Add trifluoromethanesulfonic anhydride to the solution.
- Stir the reaction mixture at a controlled temperature, usually around room temperature, for a specific period.
- Purify the product using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up using similar reaction conditions with appropriate adjustments for larger volumes and industrial equipment.
化学反应分析
Types of Reactions
8-Chloroquinolin-2-yl trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the trifluoromethanesulfonate group.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation and reduction reactions under suitable conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted quinoline derivatives, while oxidation and reduction reactions can modify the quinoline ring structure.
科学研究应用
8-Chloroquinolin-2-yl trifluoromethanesulfonate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other quinoline derivatives and heterocyclic compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 8-chloroquinolin-2-yl trifluoromethanesulfonate and its derivatives involves interactions with molecular targets and pathways in biological systems. For example, quinoline derivatives are known to inhibit enzymes and interfere with DNA replication in pathogens, leading to their antimicrobial and anticancer activities . The exact molecular targets and pathways can vary depending on the specific derivative and application.
相似化合物的比较
Similar Compounds
5-Chloroquinolin-8-yl trifluoromethanesulfonate: A closely related compound with similar chemical properties and applications.
8-Hydroxyquinoline: Another quinoline derivative with a hydroxyl group instead of the trifluoromethanesulfonate group.
Uniqueness
This compound is unique due to the presence of the trifluoromethanesulfonate group, which imparts distinct chemical reactivity and properties
属性
分子式 |
C10H5ClF3NO3S |
|---|---|
分子量 |
311.67 g/mol |
IUPAC 名称 |
(8-chloroquinolin-2-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C10H5ClF3NO3S/c11-7-3-1-2-6-4-5-8(15-9(6)7)18-19(16,17)10(12,13)14/h1-5H |
InChI 键 |
SYVBWJJEVOUBIK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)Cl)N=C(C=C2)OS(=O)(=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




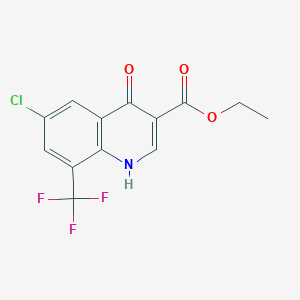
![3-iodo-6-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12843826.png)

